6-Ethoxy vs. 2-Ethoxy Pyridine Regioisomerism: Hydrogen-Bond Acceptor Topology and Predicted Target Engagement
The target compound carries the ethoxy group at the pyridine 6-position (para to the carboxamide), establishing a linear hydrogen-bond acceptor geometry. In contrast, the 2-ethoxy regioisomer—2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide—places the ethoxy group ortho to the carboxamide, creating an intramolecular hydrogen-bonding motif that alters the conformational preference and solvent-exposed pharmacophore . In the broader pyridine-3-carboxamide class, 6-alkoxy substitution is associated with potent kinase inhibition (e.g., the 6-methyl analog Compound A exhibits GSK-3 IC₅₀ = 2 nM with >230-fold selectivity over 27 kinases), whereas 2-alkoxy nicotinamides are predominantly explored as SDH inhibitors with distinct antifungal potency profiles [1][2].
| Evidence Dimension | Pyridine alkoxy substitution position (6-ethoxy vs. 2-ethoxy) and associated biological target class preference |
|---|---|
| Target Compound Data | 6-ethoxy at pyridine para position; H-bond acceptor count = 5; TPSA = 78.3 Ų |
| Comparator Or Baseline | 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide (2-ethoxy ortho to carboxamide); Class-level: 6-methyl analog (GSK-3 inhibitor) IC₅₀ = 2 nM |
| Quantified Difference | Para vs. ortho ethoxy placement; predicted differential kinase vs. SDH target class engagement (class-level inference, no direct head-to-head data available) |
| Conditions | Computed molecular descriptors (PubChem); class-level inference from published pyridine-3-carboxamide SAR literature |
Why This Matters
Selection of the 6-ethoxy regioisomer directs screening efforts toward kinase-like target space rather than SDH/antifungal space, preventing wasted investment in the wrong target class.
- [1] Brain Research. (2009). Efficacy of a novel, orally active GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide in tau transgenic mice. Brain Research, 1296, 148–163. View Source
- [2] Lv, X.-H., Ren, Z.-L., Liu, P., Li, B.-X., Li, Q.-S., & Chu, C. (2017). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 73(8), 1585–1592. View Source
